
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is a coordination compound that features copper as the central metal ion coordinated to hydrazine-derived ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper typically involves the reaction of copper salts with hydrazine derivatives under controlled conditions. The reaction may proceed as follows:
- Dissolution of a copper salt (e.g., copper(II) sulfate) in an appropriate solvent.
- Addition of the hydrazine derivative to the copper solution.
- Stirring the mixture at a specific temperature and pH to facilitate complex formation.
- Isolation and purification of the resulting compound through filtration, crystallization, or other methods.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for yield and purity, and employing continuous flow reactors or other industrial-scale equipment.
化学反応の分析
Types of Reactions
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, potentially altering the coordination environment.
Reduction: Reduction of the copper center can lead to changes in the compound’s properties.
Substitution: Ligands can be substituted with other ligands, leading to new coordination compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state copper complex, while substitution could result in a new coordination compound with different ligands.
科学的研究の応用
Chemistry
Catalysis: Coordination compounds like Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can act as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology
Biological Activity: Such compounds may exhibit biological activity, including antimicrobial or anticancer properties, due to their ability to interact with biological molecules.
Medicine
Therapeutic Agents: Coordination compounds are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a role.
Industry
Materials Science: These compounds can be used in the development of new materials with specific properties, such as conductivity or magnetism.
作用機序
The mechanism of action of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper would depend on its specific application. In catalysis, the copper center may facilitate electron transfer or stabilize reaction intermediates. In biological systems, the compound might interact with enzymes or DNA, leading to its observed effects.
類似化合物との比較
Similar Compounds
- Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)nickel
- Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)zinc
Uniqueness
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is unique due to the specific coordination environment around the copper center, which can influence its reactivity and applications. The presence of cyclohexyl groups and hydrazine-derived ligands also contributes to its distinct properties compared to other coordination compounds.
特性
CAS番号 |
15627-09-5 |
|---|---|
分子式 |
C12H22CuN4O4 |
分子量 |
349.87 g/mol |
IUPAC名 |
copper;(Z)-cyclohexyl-oxido-oxidoiminoazanium |
InChI |
InChI=1S/2C6H12N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*6,9H,1-5H2;/q;;+2/p-2/b2*8-7-; |
InChIキー |
SBFUAYPDMPMYBP-ATMONBRVSA-L |
異性体SMILES |
C1CCC(CC1)/[N+](=N/[O-])/[O-].C1CCC(CC1)/[N+](=N/[O-])/[O-].[Cu+2] |
正規SMILES |
C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
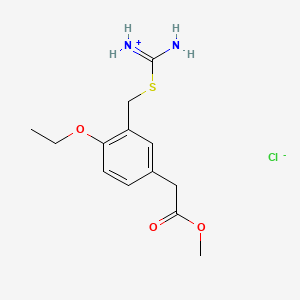

![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733784.png)
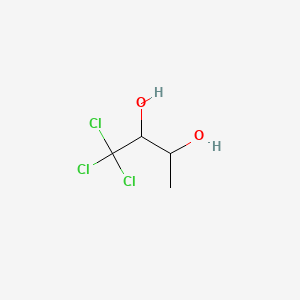
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)

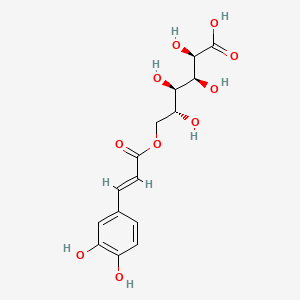
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
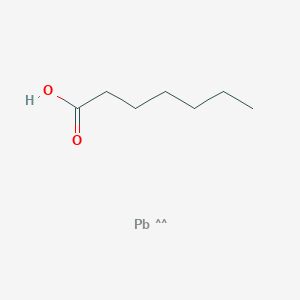
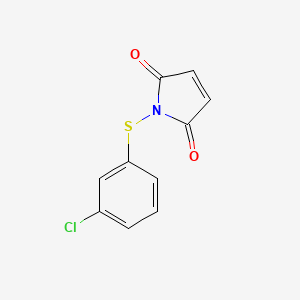
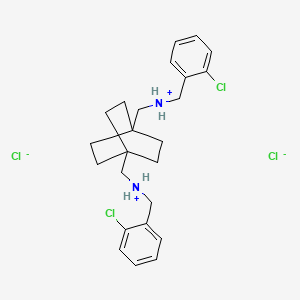
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)

